![molecular formula C21H19FN2O3S B3619057 4-[benzyl(methylsulfonyl)amino]-N-(3-fluorophenyl)benzamide](/img/structure/B3619057.png)
4-[benzyl(methylsulfonyl)amino]-N-(3-fluorophenyl)benzamide
Overview
Description
4-[benzyl(methylsulfonyl)amino]-N-(3-fluorophenyl)benzamide, also known as BMS-986205, is a small molecule inhibitor that targets the TYK2 (tyrosine kinase 2) enzyme. TYK2 is a member of the JAK (Janus kinase) family of enzymes, which play a crucial role in the signaling pathways of cytokines, growth factors, and hormones. Inhibition of TYK2 has been shown to have potential therapeutic applications in various autoimmune diseases and cancer.
Mechanism of Action
4-[benzyl(methylsulfonyl)amino]-N-(3-fluorophenyl)benzamide selectively inhibits TYK2, which is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, this compound reduces the activation of downstream signaling pathways, leading to a decrease in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and improve disease symptoms in preclinical models of autoimmune diseases. In addition, this compound has been shown to have a favorable safety profile in both preclinical and clinical studies.
Advantages and Limitations for Lab Experiments
4-[benzyl(methylsulfonyl)amino]-N-(3-fluorophenyl)benzamide has several advantages as a research tool, including its high selectivity for TYK2 and its ability to reduce the production of multiple pro-inflammatory cytokines. However, its limitations include its relatively short half-life and the need for further optimization to improve its pharmacokinetic properties.
Future Directions
Future research on 4-[benzyl(methylsulfonyl)amino]-N-(3-fluorophenyl)benzamide could focus on optimizing its pharmacokinetic properties, as well as investigating its potential therapeutic applications in various autoimmune diseases and cancer. In addition, further studies could explore the potential for combination therapy with other immune-modulating agents.
Scientific Research Applications
4-[benzyl(methylsulfonyl)amino]-N-(3-fluorophenyl)benzamide has been extensively studied in preclinical models of autoimmune diseases such as psoriasis, inflammatory bowel disease, and lupus. In these models, this compound has been shown to effectively reduce the levels of pro-inflammatory cytokines and improve disease symptoms.
properties
IUPAC Name |
4-[benzyl(methylsulfonyl)amino]-N-(3-fluorophenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S/c1-28(26,27)24(15-16-6-3-2-4-7-16)20-12-10-17(11-13-20)21(25)23-19-9-5-8-18(22)14-19/h2-14H,15H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPXROWAULQJHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.